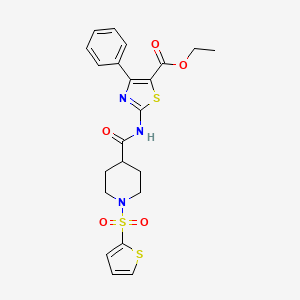

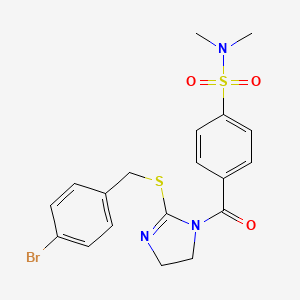

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate” is a chemical compound with the molecular formula C22H23N3O5S3 and a molecular weight of 505.62. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at different positions may affect the therapeutic outcome of substituted thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific chemical reactions of this compound would depend on its exact structure and the conditions under which it is used.

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” would depend on its exact structure.

科学的研究の応用

Thiazole-Piperidine Hybrid Compounds as Mycobacterium Tuberculosis Inhibitors

A study by Jeankumar et al. (2013) explored the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds were synthesized from aryl thioamides in five steps and evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, and their antituberculosis activity, alongside assessing their cytotoxicity. Among the compounds studied, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate exhibited promising activity against all tests, with a notable inhibition of MTB DNA gyrase and minimal cytotoxicity, highlighting its potential as an antituberculosis agent Jeankumar et al., 2013.

Piperidine-Thiazole Derivatives as Anticancer Agents

Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to assess their anticancer properties. The study involved synthesizing a variety of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluating them as potential anticancer agents. Some compounds demonstrated strong anticancer activity with low IC50 values, suggesting their potential as anticancer agents, pending further in vivo studies for therapeutic validation Rehman et al., 2018.

Antibacterial Activity of Piperidine-Oxadiazole Compounds

Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial efficacy. The synthesis involved multiple steps, starting from ethyl isonipecotate to yield the target compounds. These compounds were tested against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antibacterial activity. This research underscores the therapeutic potential of piperidine-oxadiazole compounds in treating bacterial infections Khalid et al., 2016.

作用機序

将来の方向性

Thiazoles are an important class of compounds in medicinal chemistry, and researchers continue to synthesize new thiazole derivatives and evaluate their biological activities . The future directions for this specific compound would depend on its biological activities and potential therapeutic applications.

特性

IUPAC Name |

ethyl 4-phenyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S3/c1-2-30-21(27)19-18(15-7-4-3-5-8-15)23-22(32-19)24-20(26)16-10-12-25(13-11-16)33(28,29)17-9-6-14-31-17/h3-9,14,16H,2,10-13H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEYXCWCBMGNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)

![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)